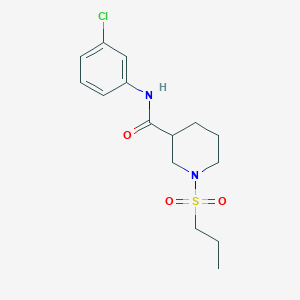![molecular formula C17H26ClNO3 B5491615 ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5491615.png)
ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride, also known as MEPH or 4-MEPP, is a synthetic research chemical that belongs to the class of piperidine derivatives. It was first synthesized in 1969 by Boehringer Ingelheim, a German pharmaceutical company. MEPH has been widely used as a research chemical in various scientific studies due to its unique pharmacological properties.
作用機序
Ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride acts as a selective dopamine and norepinephrine reuptake inhibitor. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased stimulation and alertness. It also has a mild serotonergic effect, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects:
ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has been shown to increase locomotor activity and induce hyperactivity in animals. It has also been shown to increase heart rate and blood pressure in humans. ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has been studied for its potential to induce euphoria and enhance cognitive function.
実験室実験の利点と制限
Ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has several advantages as a research chemical, including its relatively low cost and availability. However, its use is limited by its potential for abuse and its lack of FDA approval for human use. ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride is also highly addictive and can cause severe side effects, including psychosis and cardiovascular complications.
将来の方向性
There are several potential future directions for research on ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride. One area of interest is its potential as a treatment for depression and anxiety. Another area of interest is its potential as an anesthetic and pain reliever. Additionally, there is ongoing research on the potential risks and benefits of ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride use, including its potential for abuse and addiction. Further studies are needed to fully understand the pharmacological properties of ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride and its potential therapeutic applications.
合成法
The synthesis of ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride involves the reaction between 1-(4-methylphenoxy)-2-chloropropane and piperidine-3-carboxylic acid ethyl ester hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified using various methods, including recrystallization and column chromatography.
科学的研究の応用
Ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has been used extensively in scientific research for its potential therapeutic applications. It has been studied for its effects on the central nervous system, including its potential as a treatment for depression, anxiety, and addiction. ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has also been studied for its potential as a pain reliever and as an anesthetic.
特性
IUPAC Name |
ethyl 1-[2-(4-methylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-3-20-17(19)15-5-4-10-18(13-15)11-12-21-16-8-6-14(2)7-9-16;/h6-9,15H,3-5,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCACNCSLEHBEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCOC2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-(4-methylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5491533.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]nicotinamide](/img/structure/B5491541.png)
![3-(4-fluorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5491547.png)

![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5491569.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5491583.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5491591.png)
![N-methyl-1-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5491597.png)
![N'-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-N,N-dimethylurea](/img/structure/B5491599.png)
![10-(3-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B5491622.png)
![4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B5491632.png)

